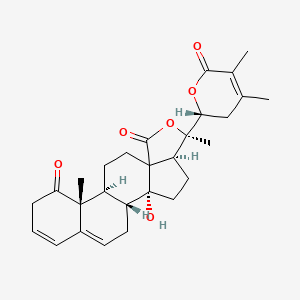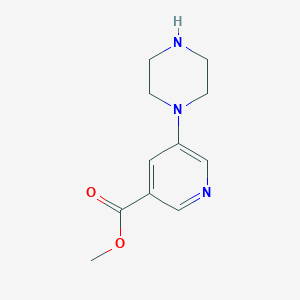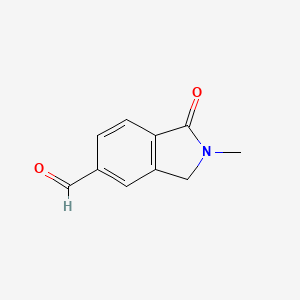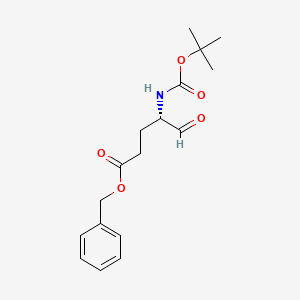
(+)-Withaphysalin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Withaphysalin D is a naturally occurring steroidal lactone compound found in the Withania genus, particularly in Withania somnifera, commonly known as Ashwagandha. This compound belongs to the withanolide family, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Withaphysalin D involves multiple steps, starting from simple precursors. The key steps typically include the formation of the steroidal backbone, introduction of the lactone ring, and functionalization of the molecule to achieve the desired stereochemistry. Common reagents used in the synthesis include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as plant cell culture and genetic engineering, have shown promise in producing this compound in larger quantities. These methods involve the cultivation of Withania somnifera cells under controlled conditions to enhance the yield of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Withaphysalin D undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs of this compound. These products often exhibit different biological activities, making them valuable for further research.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of novel withanolide derivatives.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of (+)-Withaphysalin D involves its interaction with multiple molecular targets and pathways. It has been shown to:
Inhibit NF-κB Pathway: Reduces inflammation by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Induce Apoptosis: Promotes programmed cell death in cancer cells by activating caspases and other apoptotic proteins.
Modulate Immune Response: Enhances the activity of immune cells, such as macrophages and lymphocytes.
Vergleich Mit ähnlichen Verbindungen
(+)-Withaphysalin D is unique among withanolides due to its specific stereochemistry and biological activities. Similar compounds include:
Withaferin A: Known for its potent anti-cancer properties.
Withanolide A: Exhibits neuroprotective and anti-inflammatory effects.
Withanolide D: Similar structure but different biological activities compared to this compound.
Eigenschaften
CAS-Nummer |
91599-21-2 |
|---|---|
Molekularformel |
C28H34O6 |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
(1R,2R,5S,6R,12S,13R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-diene-8,14-dione |
InChI |
InChI=1S/C28H34O6/c1-15-14-22(33-23(30)16(15)2)26(4)20-11-13-28(32)19-9-8-17-6-5-7-21(29)25(17,3)18(19)10-12-27(20,28)24(31)34-26/h5-6,8,18-20,22,32H,7,9-14H2,1-4H3/t18-,19+,20+,22+,25-,26+,27?,28+/m0/s1 |
InChI-Schlüssel |
LNINXSFPCHLADE-OZKLRMFXSA-N |
Isomerische SMILES |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@]4(C3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)CC=C6)C)C(=O)O2)O)C)C |
Kanonische SMILES |
CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)CC=C6)C)C(=O)O2)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid](/img/structure/B13908271.png)


![[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B13908287.png)
![[cis-2-Methoxycyclobutyl]methanol](/img/structure/B13908294.png)
![6-Bromo-3-ethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13908310.png)
![[(1R,3R,4R,7S)-3-(2,4-dioxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methyl benzoate](/img/structure/B13908314.png)


![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine](/img/structure/B13908329.png)
![4-(Benzyloxymethyl)-2-oxabicyclo[2.2.1]heptan-6-one](/img/structure/B13908335.png)
![1-[(2R,3R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13908342.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B13908343.png)
